Covalent Irreversible Inhibition
SARS-CoV-2-IN-60 (5a) exhibits time-dependent, irreversible inhibition of nsp16-nsp10, a property absent in reversible SAM-competitive inhibitors like sinefungin. The IC50 of 5a decreased dramatically from ~100 μM to 9 ± 1 μM upon a 2-hour pre-incubation, confirming covalent binding kinetics [1]. In contrast, sinefungin acts as a reversible, non-covalent inhibitor with an IC50 of 7.4 μM that does not exhibit time-dependent potentiation [2].
| Evidence Dimension | Inhibition mechanism and time-dependent potency shift |
|---|---|
| Target Compound Data | IC50 = 9 ± 1 μM (with 2-hour pre-incubation); Ki = 26 μM |
| Comparator Or Baseline | Sinefungin (reversible SAM analog): IC50 = 7.4 ± 0.9 μM (no time-dependent shift reported) |
| Quantified Difference | 5a shows a >10-fold increase in potency upon pre-incubation due to covalent binding; sinefungin shows no such shift. |
| Conditions | SARS-CoV-2 nsp16-nsp10 MTase activity assay; Pre-incubation with enzyme for 2 hours prior to substrate addition. |
Why This Matters
Irreversible inhibition ensures sustained target engagement even after compound washout, a critical feature for ex vivo and cell-based assays where reversible inhibitors may rapidly dissociate.
- [1] Vithani, N., et al. ACS Infect. Dis. 2023, 9, 10, 1918-1931. View Source
- [2] Aouadi, W., et al. J. Virol. 2017, 91, 5, e02217-16. View Source
